2,2-Dimethoxypropane

Vue d'ensemble

Description

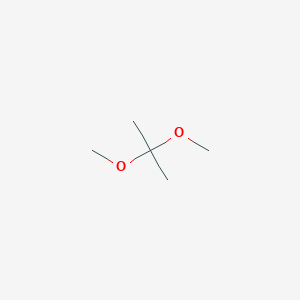

2,2-Dimethoxypropane (DMP), also known as acetone dimethyl acetal, is a versatile organic compound (C₅H₁₂O₂) widely used in organic synthesis. Its molecular structure features two methoxy groups attached to a central propane backbone, enabling its role as a protecting group for alcohols and diols, a dehydrating agent, and a precursor to 2-methoxypropene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethoxypropane involves the reaction of acetone with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3COCH3+2CH3OH→(CH3)2C(OCH3)2+H2O

The reaction is typically carried out under reflux conditions with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is removed by azeotropic distillation to drive the equilibrium towards the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. Methanol and acetone are mixed and preheated, then passed through a reactor containing a solid acid catalyst such as modified metal oxides. The reaction mixture is then subjected to extractive distillation and rectification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethoxypropane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form acetone and methanol.

Transacetalization: It can react with other alcohols to form mixed acetals.

Acetonide Formation: It reacts with diols to form acetonides, which are useful as protecting groups in organic synthesis

Common Reagents and Conditions:

Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Solvents: Methanol, benzene, hexane.

Reaction Conditions: Reflux, azeotropic distillation

Major Products:

Acetone and Methanol: From hydrolysis.

Mixed Acetals: From transacetalization.

Acetonides: From reactions with diols

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Organic Reactions

- DMP is widely used as a reagent in organic synthesis, particularly for the formation of acetals and as a protecting group for alcohols. It reacts with alcohols in the presence of an acid catalyst to form acetals, which can mask hydroxyl groups during selective reactions .

Formation of Acetonides

-

DMP is employed to prepare acetonides, which are useful intermediates in organic synthesis. The reaction can be represented as follows:

Dehydrating Agent

- In histology, DMP is recognized for its efficiency in dehydrating biological tissues compared to traditional methods like ethanol. It facilitates rapid chemical dehydration for scanning electron microscopy .

Pharmaceutical Applications

Intermediate in Drug Synthesis

- DMP serves as an intermediate in the synthesis of various pharmaceuticals, including vitamins A and E, and carotenoids like astaxanthin. Its role as a dehydrating agent enhances the efficiency of these syntheses .

Pharmaceutical Formulations

- Due to its solvent properties, DMP is also utilized in some pharmaceutical formulations, allowing for better solubility of active ingredients .

Agrochemicals

Production of Pesticides

- DMP is valued as an intermediate in the production of insecticides and fungicides. Its reactivity allows it to participate in various synthetic pathways leading to effective agrochemical products .

Analytical Chemistry

Water Scavenger

- DMP acts as a water scavenger in analytical chemistry, converting aqueous solutions into organic ones suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This property enables the direct injection of samples containing hydrocarbons and other compounds into analytical systems .

Quantitative Analysis

- The reaction between DMP and water can also be utilized to determine water content in samples, providing an alternative to traditional methods like Karl Fischer titration .

Energy Applications

Lithium-Ion Batteries

- Recent studies have indicated that DMP can serve as an additive in electrolytes for lithium-ion batteries operating at elevated temperatures (around 60°C). Research shows that electrolytes containing DMP exhibit improved cyclic life and storage performance compared to those without this additive .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Reagent for acetals and protecting groups; forms acetonides |

| Pharmaceuticals | Intermediate for vitamins A & E; used in drug formulations |

| Agrochemicals | Intermediate for insecticides and fungicides |

| Analytical Chemistry | Water scavenger for GC-MS; quantitative water determination |

| Energy Applications | Additive in lithium-ion battery electrolytes; enhances performance at high temperatures |

Case Study 1: Dehydration Efficiency

A comparative study demonstrated that using DMP for tissue dehydration resulted in superior preservation quality for scanning electron microscopy compared to ethanol-based methods. The study highlighted the reduced processing time and enhanced structural integrity of samples treated with DMP .

Case Study 2: Lithium-Ion Battery Performance

Research conducted on lithium-ion batteries revealed that incorporating DMP into the electrolyte formulation significantly improved cycle stability and thermal performance. Batteries with DMP additives showed a longer lifespan under high-temperature conditions compared to standard electrolytes .

Mécanisme D'action

The primary mechanism of action of 2,2-Dimethoxypropane involves its ability to act as a water scavenger. Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol. This property is exploited in various chemical processes to remove water from reaction mixtures, thereby driving reactions to completion .

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical Properties : DMP is a colorless liquid with a mild, fruity odor. It has a boiling point of 83°C, density of 0.847 g/mL, and low water solubility (15 g/L at 20°C) .

- Chemical Reactivity: DMP reacts with water under acidic conditions to form acetone and methanol, making it an efficient water scavenger. This reaction is exploited in dehydration protocols for biological samples and in GC-MS analysis of aqueous solutions .

- Applications: Protecting Groups: Forms acetonides with 1,2-diols, enabling selective reactions in carbohydrate and nucleoside chemistry . Pharmaceuticals: Intermediate in synthesizing vitamin E, vitamin A, and carotenoids like astaxanthin . Industrial Uses: Dehydration agent in histology, additive in lithium-ion battery electrolytes, and solvent in fragrances .

Comparison with Structurally and Functionally Similar Compounds

Di-tert-butyl Dicarbonate

- Molecular Formula : C₈H₁₄O₅.

- Role : Primarily used as a Boc (tert-butoxycarbonyl) protecting group for amines in peptide synthesis, contrasting with DMP’s focus on alcohol/diol protection .

- Advantages : Stable under basic conditions, enabling orthogonal protection strategies.

- Limitations : Requires careful pH control during deprotection, unlike DMP’s acid-catalyzed hydrolysis .

2-Ethoxy-2-methoxypropane

- Molecular Formula : C₆H₁₄O₂.

- Structural Similarity : Ethoxy group replaces one methoxy in DMP, altering polarity and reactivity.

- Applications: Less commonly used than DMP but serves as a solvent and intermediate in niche syntheses. Limited data on its dehydrating efficiency .

Diazomethane (CH₂N₂)

- Role: Methylating agent for carboxylic acids and phenols.

- Comparison with DMP: Advantages of DMP: Avoids artifact formation (e.g., monomethyl ethers) common with diazomethane . Safety: Diazomethane is highly toxic and explosive, whereas DMP poses lower acute toxicity .

Calcium Oxide (CaO)

- Role : Dehydrating agent in industrial processes (e.g., tetramethoxysilane synthesis).

- Comparison with DMP: Efficiency: CaO is cost-effective for large-scale dehydration but requires high temperatures (240°C). DMP operates under milder conditions (room temperature to 83°C) . Byproducts: CaO generates non-toxic CaCO₃, while DMP produces acetone and methanol, requiring post-reaction purification .

Research Findings and Performance Data

Table 1: Physicochemical Comparison

Activité Biologique

2,2-Dimethoxypropane (DMP) is an organic compound primarily recognized for its utility in organic synthesis, particularly in the formation of acetals and as a dehydrating agent. However, its biological activity has garnered attention in various contexts, including its roles in histology, pharmaceuticals, and analytical chemistry. This article explores the biological aspects of DMP, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The resulting compound is stable under normal conditions but can hydrolyze in the presence of acids or bases to regenerate acetone and methanol . Its chemical structure allows it to act as a protecting group for alcohols in organic synthesis, facilitating selective reactions at other functional groups .

Biological Applications

1. Dehydrating Agent in Histology:

DMP is utilized as a dehydrating agent for biological samples, particularly animal tissues. It has been shown to be more efficient than ethanol for this purpose, making it valuable for preparing samples for scanning electron microscopy (SEM) and other histological analyses .

2. Pharmaceutical Intermediate:

DMP serves as an intermediate in the synthesis of various pharmaceuticals, including vitamins A and E, and carotenoids like astaxanthin. Its role in these syntheses underscores its importance in the pharmaceutical industry .

3. Analytical Chemistry:

In analytical applications, DMP is employed to determine water content in samples through gas-liquid chromatography. It reacts quantitatively with water to form methanol and acetone, allowing for precise quantification of moisture levels .

Case Studies on Biological Activity

-

Histological Efficiency:

A study demonstrated that DMP outperforms ethanol in dehydrating animal tissues for SEM preparation. This efficiency is attributed to its chemical properties that allow for rapid dehydration without compromising tissue integrity . -

Pharmaceutical Synthesis:

Research indicated that DMP is integral in synthesizing vitamin E derivatives. The compound's ability to form stable intermediates facilitates the production of biologically active compounds essential for human health . -

Water Determination Methodology:

A method utilizing DMP for water determination was validated through studies showing high accuracy and reproducibility in quantifying moisture content in various samples .

Table of Biological Applications of this compound

Q & A

Basic Research Questions

Q. How should DMP be safely handled in laboratory settings, and what are its critical physical properties to consider during experimental design?

DMP is a flammable liquid (flash point: -5°C) with a density of 0.847 g/cm³ at 20°C . It is prone to peroxide formation upon prolonged air exposure, necessitating storage in airtight containers under inert gas in flammables-rated areas. Use explosion-proof equipment and avoid strong oxidizers. Safety protocols include working in a fume hood, wearing flame-resistant lab coats, and using grounded glassware to mitigate electrostatic discharge risks .

Q. What is the mechanism of DMP’s reaction with water, and how is this applied in analytical chemistry?

DMP undergoes acid-catalyzed hydrolysis to yield methanol and acetone, with stoichiometric water consumption (1 mol DMP reacts with 1 mol H₂O). This reaction is leveraged in gas chromatography (GC) for moisture quantification in natural products. For example, acidified DMP is added to samples, and the resulting acetone is measured via GC with flame ionization detection, achieving ±1% accuracy .

Q. How can DMP be used for dehydration of biological samples, and what methodological parameters ensure reproducibility?

DMP acts as a mild dehydrating agent in histology by reacting with water in tissues under acidic conditions (e.g., 0.1% HCl). The protocol involves incubating samples in a 1:10 (v/v) DMP:ethanol mixture for 24 hours at 4°C. Post-reaction, residual DMP is removed via vacuum drying. This method preserves cellular architecture better than harsh solvents like acetone .

Advanced Research Questions

Q. How does quantum tunneling influence the decomposition pathways of DMP in ionic liquids?

Studies using ab initio calculations and matrix-isolation IR spectroscopy reveal that tunneling enables DMP to bypass energy barriers, leading to simultaneous formation of 2-methoxypropene (MPP) and 2-ethoxypropene (EPP) in a 1:1 ratio. This phenomenon is critical when designing reactions in low-polarity solvents, as temperature and solvent choice significantly alter product distributions .

Q. What are the advantages of thermal titrimetry over Karl Fischer titration for water content analysis using DMP?

Thermal titrimetry measures the endothermic enthalpy change (-28.5 kJ/mol) during DMP-water reactions, enabling rapid (<10 min), solvent-free assays. It avoids interference from ketones or alcohols, common in Karl Fischer methods. The setup requires a thermistor, acid catalyst (e.g., 0.1 M H₂SO₄), and a thermally insulated reactor, achieving ±0.02% precision in anhydrous solvents .

Q. How can DMP optimize fatty acid methyl ester (FAME) synthesis in algae-derived samples?

DMP scavenges water during transesterification with BF₃-MeOH, preventing side reactions. Optimal DMP concentration (15 µL/g biomass) eliminates spurious GC peaks (3–5 min retention time) caused by excess reagent. Validation studies show 88–92% recovery rates for C14–C18 FAMEs, with matrix effects minimized using deuterated internal standards .

Q. Why might one-pot DMP-mediated syntheses fail reproducibility, and how can this be resolved?

A reported one-pot DOPAC-to-securinega alkaloid synthesis (94% yield) failed replication due to trace moisture or inconsistent acid catalyst activity (e.g., p-TsOH). Solutions include pre-drying DMP with molecular sieves, using anhydrous toluene, and monitoring reaction progress via TLC. Alternative catalysts like Amberlyst-15 improve reproducibility by reducing side-product formation .

Q. What advanced techniques resolve DMP’s conformational dynamics, and how do they inform reaction design?

Matrix-isolation IR spectroscopy combined with DFT calculations identifies two dominant DMP conformers: gauche-gauche (70%) and anti-gauche (30%). These conformers exhibit distinct reactivity in SN2 reactions, necessitating solvent polarity adjustments (e.g., DMF vs. THF) to favor desired pathways in ether synthesis .

Propriétés

IUPAC Name |

2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWZVZIVELJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026441 | |

| Record name | 2,2-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2,2-Dimethoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-76-9 | |

| Record name | 2,2-Dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHOXYPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66P41R0030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.